Cas no 124309-70-2 (4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-)

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a chloro-substituted quinazoline core, an 8-methoxy group, and a benzylamine substituent, which may enhance its binding affinity to biological targets. Its structural properties suggest utility as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or other therapeutic agents. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups offers versatility in further chemical modifications. This compound is suitable for research applications requiring precise molecular scaffolds with defined functionalization.
4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- structure
124309-70-2 structure
商品名:4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-
CAS番号:124309-70-2
MF:C16H14ClN3O
メガワット:299.754862308502
MDL:MFCD30721684
CID:1220055
PubChem ID:19988721

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

    • 4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-
    • N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine
    • AKOS037646116
    • ZEA30970
    • MFCD30721684
    • CS-0062078
    • W18086
    • 124309-70-2
    • AS-66668
    • SCHEMBL2585006
    • MDL: MFCD30721684
    • インチ: InChI=1S/C16H14ClN3O/c1-21-13-9-5-8-12-14(13)19-16(17)20-15(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,19,20)
    • InChIKey: JHXDBDOUVDSSGK-UHFFFAOYSA-N
    • ほほえんだ: N=1C(=NC(=C2C=CC=C(C12)OC)NCC=3C=CC=CC3)Cl

計算された属性

  • せいみつぶんしりょう: 299.0825398g/mol
  • どういたいしつりょう: 299.0825398g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM456235-250mg
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine
124309-70-2 95%+
250mg
$492 2022-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FI478-200mg
4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-
124309-70-2 95%
200mg
2884.0CNY 2021-07-15
Ambeed
A984945-250mg
N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine
124309-70-2 95%
250mg
$391.0 2025-02-24
eNovation Chemicals LLC
D759768-1g
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine
124309-70-2 95%
1g
$1010 2024-06-06
abcr
AB547615-250 mg
N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine; .
124309-70-2
250MG
€625.70 2023-07-11
Aaron
AR009ZOY-1g
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine
124309-70-2 95%
1g
$1145.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSW084-250mg
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine
124309-70-2 95%
250mg
¥2875.0 2024-04-25
1PlusChem
1P009ZGM-500mg
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine
124309-70-2 95%
500mg
$485.00 2024-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132718-250mg
N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine
124309-70-2 95%
250mg
¥4481.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132718-1g
N-Benzyl-2-chloro-8-methoxyquinazolin-4-amine
124309-70-2 95%
1g
¥9615.00 2024-08-09

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- 関連文献

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)-に関する追加情報

4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- (CAS No. 124309-70-2)

The compound 4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- (CAS No. 124309-70-2) is a structurally complex organic molecule belonging to the quinazolinamine class. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. The molecule's structure is characterized by a quinazoline core with substituents at positions 2, 4, and 8. Specifically, the chlorine atom at position 2, the methoxy group at position 8, and the N-(phenylmethyl) group at position 4 contribute to its distinctive reactivity and functionality.

Recent studies have highlighted the importance of quinazolinamines as versatile building blocks in organic synthesis. The presence of the chlorine atom at position 2 introduces electron-withdrawing effects, which can influence the molecule's electronic properties and reactivity. Similarly, the methoxy group at position 8 imparts electron-donating effects through resonance, further modulating the molecule's behavior in different chemical environments. The N-(phenylmethyl) group at position 4 adds steric bulk and introduces potential sites for further functionalization or interaction with other molecules.

One of the most promising applications of 4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- lies in its role as a precursor for bioactive compounds. Researchers have explored its use in the development of kinase inhibitors, which are critical in anticancer drug discovery. The molecule's ability to form hydrogen bonds and its planar structure make it an ideal candidate for binding to protein targets. Recent advancements in computational chemistry have enabled precise modeling of these interactions, providing deeper insights into the compound's potential therapeutic applications.

In addition to its pharmacological applications, 4-Quinazolinamine derivatives have shown promise in materials science. The compound's aromaticity and conjugated system make it suitable for use in organic electronics. For instance, studies have demonstrated that derivatives of this compound can be incorporated into organic semiconductors to enhance their electronic performance. The integration of such molecules into flexible electronics and optoelectronic devices is an area of active research.

The synthesis of 4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- involves a multi-step process that typically begins with the preparation of quinazoline derivatives. Recent innovations in catalytic methods have streamlined this process, enabling higher yields and improved purity. For example, the use of palladium-catalyzed coupling reactions has been reported to facilitate the attachment of the N-(phenylmethyl) group, while microwave-assisted synthesis has been employed to optimize reaction conditions for better control over product formation.

From an environmental perspective, understanding the degradation pathways of quinazolinamines is crucial for assessing their ecological impact. Recent studies have investigated the photodegradation and biodegradation mechanisms of this compound under various environmental conditions. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 4-Quinazolinamine, 2-chloro-8-methoxy-N-(phenylmethyl)- (CAS No. 124309-70-2) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research directions in drug discovery, materials science, and green chemistry. As advancements in synthetic methodologies and computational modeling unfold, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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清らかである:99%/99%/99%
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